Unraveling the Molecular Architecture of Hexanorcucurbitacin D: A Technical Guide
Unraveling the Molecular Architecture of Hexanorcucurbitacin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of hexanorcucurbitacin D, a rare hexanortriterpenoid derived from a cucurbitane-type triterpenoid. The following sections detail the experimental protocols and quantitative data that were pivotal in piecing together its complex molecular structure. The methodologies employed, including advanced spectroscopic and crystallographic techniques, are presented to offer a comprehensive understanding for researchers in natural product chemistry and drug development.
Spectroscopic and Spectrometric Analysis
The foundational step in elucidating the structure of hexanorcucurbitacin D involved a suite of spectroscopic and spectrometric analyses to determine its molecular formula and key structural features.
Experimental Protocols:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): The molecular formula of the compound was established using HRESI-MS. The analysis was performed on a TOF-MS instrument, which provided a high-resolution mass spectrum. The positive ion peak was analyzed to deduce the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments was conducted to determine the carbon skeleton and the placement of protons. The sample was dissolved in an appropriate deuterated solvent, and the spectra were recorded on a high-field NMR spectrometer. The experiments included:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon environments.
-
¹H-¹H COSY: To establish proton-proton correlations.
-
HMBC: To determine long-range proton-carbon correlations, which is crucial for connecting different structural fragments.
-
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify key functional groups, while UV spectroscopy provided information about the presence of chromophores.
Quantitative Data:
The spectroscopic and spectrometric analyses yielded the following key quantitative data:
Table 1: Mass Spectrometry Data for Hexanorcucurbitacin D
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Ion Peak (HRESI/TOF-MS) | m/z 217.1180 [M + Na]⁺ |
| Calculated Mass | 217.1204 (for C₁₂H₁₈O₂Na) |
Table 2: NMR Spectroscopic Data for Hexanorcucurbitacin D
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 4 | 35.8 | - |
| 5 | 55.9 | - |
| 6 | 18.3 | - |
| 7 | 42.9 | - |
| 9 | 126.2 | 5.74, s |
| 13 | - | 1.00 |
| 14 | - | 1.99 |
| Other signals | Various | Various |
Note: The complete NMR data can be found in the source publication. This table highlights key identified signals.
The ¹H and ¹³C NMR data were found to be identical to those of hexanorcucurbitacin I, with the key difference being the presence of a double bond at Δ¹⁶,¹⁷ in hexanorcucurbitacin D, which was supported by the degree of unsaturation.[1]
X-ray Crystallography
To unequivocally determine the absolute stereochemistry of hexanorcucurbitacin D, single-crystal X-ray diffraction analysis was performed. This technique provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
Experimental Protocol:
-
Crystallization: Suitable single crystals of hexanorcucurbitacin D were grown from an appropriate solvent system.
-
Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data were processed to solve the crystal structure. The structure was then refined to obtain the final atomic coordinates and molecular geometry.
The absolute configuration of hexanorcucurbitacin D was established as (8S, 9S, 10R, 13S, 14S) through this single-crystal X-ray diffraction analysis.[1]
Logical Workflow for Structure Elucidation
The process of elucidating the chemical structure of hexanorcucurbitacin D followed a logical and systematic workflow, integrating data from various analytical techniques.
Biological Activity and Signaling Pathway
Preliminary studies have shown that hexanorcucurbitacin D exhibits significant anti-inflammatory effects.[2] Mechanistic studies suggest that these effects are mediated through the inhibition of the STAT1/AKT/MAPK/NLRP3 signaling pathway.[2]
References
- 1. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids and hexanorcucurbitacin from Aquilaria malaccensis agarwood with anti-inflammatory effects by inhibiting the STAT1/AKT/MAPK/NLRP3 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
